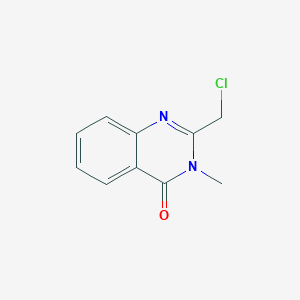

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

描述

Molecular Architecture and IUPAC Nomenclature

2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a bicyclic heteroaromatic compound belonging to the quinazolinone family. Its molecular formula is C₁₀H₉ClN₂O , with a molecular weight of 208.64 g/mol (exact mass: 208.0403). The IUPAC name derives from the quinazolin-4(3H)-one core, where:

- A chloromethyl group (-CH₂Cl) is substituted at position 2.

- A methyl group (-CH₃) is attached to position 3.

The structural framework consists of a fused benzene and pyrimidine ring, with a carbonyl group at position 4. The chloromethyl and methyl substituents introduce steric and electronic effects that influence the compound’s reactivity and conformational preferences.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, analogous quinazolinone derivatives exhibit planar bicyclic cores with substituents adopting specific orientations:

- Planarity : The quinazolinone ring system is typically planar, with slight deviations due to substituent steric effects.

- Conformational preferences :

Table 1. Key Structural Parameters of Analogous Quinazolinones

| Parameter | Value | Source Compound |

|---|---|---|

| C=O bond length | 1.22 Å | 3-Phenyl-2-methyl derivative |

| C-Cl bond length | 1.76 Å | 2-Chloromethyl-4-methylquinazoline |

| Dihedral angle (C2–C3) | 75° | 3-Methylquinazolinone |

These data suggest that steric interactions between the chloromethyl and methyl groups slightly distort the ideal planarity of the quinazolinone core.

属性

IUPAC Name |

2-(chloromethyl)-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMABNTFFJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429266 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199114-62-0 | |

| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Cyclization of 2-amino-N-methylbenzamide with 2-chloroacetyl chloride

This method is well-documented and involves the following key steps:

Synthesis of 2-amino-N-methylbenzamide (Intermediate 2):

Isatoic anhydride reacts with methylamine aqueous solution in tetrahydrofuran (THF) at room temperature to yield 2-amino-N-methylbenzamide with approximately 49% yield.Cyclization to 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (Compound 3):

The intermediate 2 is treated with 2-chloroacetyl chloride in glacial acetic acid and refluxed for about 10 hours. After concentration and neutralization, the product is isolated by filtration and recrystallization, yielding about 49%.

The reaction scheme is as follows:$$

\text{2-amino-N-methylbenzamide} + \text{2-chloroacetyl chloride} \xrightarrow{\text{AcOH, reflux}} \text{this compound}

$$Characterization:

The product exhibits characteristic NMR signals, including a singlet at 4.65 ppm for the chloromethyl protons and a singlet at 3.76 ppm for the methyl group on the nitrogen.

- Straightforward reaction with commercially available reagents.

- Moderate yields and well-established purification protocols.

- Requires prolonged reflux under acidic conditions.

- Moderate overall yield (~49%).

Method 2: One-Step Synthesis from o-Aminobenzoic Acid Using Chloroacetonitrile and Sodium Methoxide

An improved one-step synthesis has been reported, which utilizes o-aminobenzoic acid derivatives as starting materials:

Procedure:

Sodium metal is dissolved in anhydrous methanol to generate sodium methoxide. Chloroacetonitrile is added to this solution and stirred under nitrogen at ambient temperature for 40 minutes. Subsequently, a solution of o-aminobenzoic acid is added, and the mixture is stirred for 2 hours under nitrogen.Isolation:

The precipitate formed is filtered, washed sequentially with methanol and water, and dried to yield 2-chloromethylquinazolinone derivatives.

| Reagent/Condition | Quantity/Details |

|---|---|

| Sodium | 23 mg (1 mmol) |

| Anhydrous Methanol | 5 mL + 25 mL |

| Chloroacetonitrile | 0.95 mL (15 mmol) |

| o-Aminobenzoic acid | 5 mmol (variable derivatives) |

| Temperature | Ambient |

| Atmosphere | Nitrogen |

| Reaction time | 2 hours |

Yields:

The yields for various derivatives (3a-3m) are generally good, with straightforward workup and purification.-

- Mild reaction conditions at room temperature.

- One-step synthesis with simple workup.

- Avoids use of strong acids or prolonged heating.

-

- Requires handling of sodium metal and inert atmosphere.

- Use of excess chloroacetonitrile (approx. 15 eq.) is necessary.

Comparative Analysis of Preparation Methods

| Feature | Method 1: Cyclization with 2-chloroacetyl chloride | Method 2: One-step from o-aminobenzoic acid |

|---|---|---|

| Starting Material | 2-amino-N-methylbenzamide | o-Aminobenzoic acid |

| Key Reagents | 2-chloroacetyl chloride, Acetic acid | Chloroacetonitrile, Sodium methoxide |

| Reaction Conditions | Reflux in AcOH for 10 h | Ambient temperature, nitrogen atmosphere |

| Reaction Time | ~10 hours | ~2 hours |

| Yield | ~49% | Moderate to good (varies with derivatives) |

| Purification | Filtration and recrystallization | Filtration and washing |

| Operational Complexity | Moderate (acidic reflux) | Requires inert atmosphere and sodium metal |

| Scalability | Established for moderate scale | Potential for scale-up with care |

Additional Notes on Synthetic Utility and Derivative Formation

The chloromethyl group in this compound serves as a versatile handle for further functionalization. For example, it can be converted to hydroxymethyl derivatives or used to attach various substituents via nucleophilic substitution.

Subsequent derivatization has been employed to synthesize novel quinazolinone-based EGFR inhibitors with promising antitumor activity, demonstrating the importance of this intermediate in medicinal chemistry.

Summary Table of Key Experimental Data from Literature

| Compound/Step | Yield (%) | Reaction Time | Temperature | Notes |

|---|---|---|---|---|

| 2-amino-N-methylbenzamide (2) | 49 | 1 h | Room temp | From isatoic anhydride + MeNH2 |

| This compound (3) | 49 | 10 h | Reflux in AcOH | From 2 + 2-chloroacetyl chloride |

| One-step synthesis from o-aminobenzoic acid | Moderate | 2 h | Ambient | Sodium methoxide + chloroacetonitrile |

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a primary site for nucleophilic displacement, enabling functionalization at the 2-position.

Alkoxylation

Reaction with phenolic oxygen nucleophiles proceeds under mild basic conditions:

-

Example : Reaction with p-hydroxybenzaldehyde in DMF using K2CO3/KI yields 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde (4 ) .

Conditions : Room temperature, 2 hours.

Mechanism : SN2 displacement of chloride by phenoxide ion.

Amination

Primary and secondary amines substitute the chloride to form amine derivatives:

-

Example : Substitution with aniline derivatives generates 4-anilinoquinazoline analogs, which exhibit anticancer activity .

Conditions : Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

Hydrolysis

Aqueous bases convert the chloromethyl group to hydroxymethyl:

-

Example : Treatment with Na2CO3 in water yields 2-hydroxymethyl-3-methylquinazolin-4(3H)-one .

Conditions : Ambient temperature, short reaction times.

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclizations to form fused heterocycles.

Quinolonoquinazoline Formation

Reaction with 2-chlorobenzaldehyde in acetic acid/NaOAc produces a fused tricyclic system:

-

Product : Quinolono[2,1-b]quinazoline (4 ) .

Conditions : Reflux in glacial acetic acid.

Mechanism : Aldol condensation followed by cyclodehydration.

Synthetic Utility in Medicinal Chemistry

Derivatives synthesized from this compound demonstrate biological relevance:

Reaction Conditions and Optimization

Critical parameters influencing reactivity:

| Reaction Type | Optimal Conditions | Yield Range | Challenges |

|---|---|---|---|

| Alkoxylation | K2CO3/DMF, 25–40°C | 60–75%* | Competing hydrolysis under prolonged heating |

| Hydrolysis | Aqueous Na2CO3, 25°C | 85–90%* | Sensitivity to strong acids/bases |

| Cyclization | AcOH/NaOAc, reflux | 50–65%* | Requires precise stoichiometry |

*Yields estimated from described procedures; explicit values not always reported.

Mechanistic Insights

-

Substitution : Proceeds via SN2 mechanism due to the primary nature of the chloromethyl carbon .

-

Cyclization : Acid-catalyzed aldol condensation initiates ring closure, followed by elimination .

This compound’s versatility in nucleophilic substitutions and cyclizations underscores its value as a scaffold in drug discovery and materials science. Further studies on catalytic systems and green solvents could enhance synthetic efficiency.

科学研究应用

Scientific Research Applications

- Chemistry 2-(chloromethyl)-3-methylquinazolin-4(3H)-one serves as a building block for synthesizing complex heterocyclic compounds. An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described .

- Biology The compound and its derivatives have shown promise in biological assays, indicating potential as therapeutic agents.

- Medicine Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Two 4-anilinoquinazoline analogs substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro, which deserves further studies .

- Industry The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Anticancer Activity

2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists . Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

The cytotoxicity effects of these compounds on various cancer cells were determined by the MTT assay .

Antimicrobial Activity

Some new 2,3-disubstituted (3H)-quinazolinone derivatives have been synthesized and evaluated for antibacterial and antifungal effects. All synthesized compounds indicated mild to high antibacterial effects, especially against gram-negative bacteria. All tested strains of fungi were sensitive to these compounds as well .

Larvicidal Agent

作用机制

The mechanism of action of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

相似化合物的比较

Comparison with Similar Quinazolinone Derivatives

Table 1: Key Quinazolinone Derivatives and Their Properties

Key Observations :

- Substituent Effects: The chloromethyl group at C-2 enhances reactivity for further functionalization (e.g., phenoxy or styryl additions in EGFR inhibitors ). Fused heterocycles (e.g., dihydroimidazole in ) improve µ-opioid receptor binding, while bulky aryl groups (e.g., 2,3-dimethoxyphenyl in ALX-171 ) modulate receptor specificity. Hydrophobic chains (e.g., pentyl in compound 8 ) correlate with antioxidant activity, likely via radical scavenging.

Biological Activity :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : Bulkier substituents (e.g., 4-chlorophenyl in ) increase LogP, enhancing CNS penetration.

生物活性

2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the chloromethyl group at the 2-position enhances its reactivity and potential biological activity. Recent synthetic methodologies have focused on improving yields and simplifying the synthesis of quinazolinones, with this compound being a key intermediate in several studies aimed at developing novel anticancer agents .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

In Vitro Studies

- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values indicating significant potency. For instance, derivatives of quinazolinones containing similar structures demonstrated IC50 values as low as 7.09 µM/L against HepG2 cells, comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. Research indicates that modifications to the quinazolinone scaffold can enhance binding affinity to these targets .

| Compound | Cell Line | IC50 (µM/L) | Reference |

|---|---|---|---|

| This compound | HepG2 | 7.09 | |

| This compound | MCF-7 | 11.94 | |

| Doxorubicin | HepG2 | 8.55 | |

| Doxorubicin | MCF-7 | 8.90 |

Antimicrobial Activity

The antimicrobial potential of quinazolinones, including this compound, has also been explored. Various studies have reported moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

- Broad-Spectrum Activity : Compounds derived from quinazolinones have shown broad-spectrum antibacterial activity, with some derivatives exhibiting enhanced effects compared to traditional antibiotics .

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial growth.

Larvicidal Activity

Recent research has highlighted the larvicidal effects of quinazolinone derivatives against mosquito larvae, indicating potential applications in vector control for diseases like malaria and dengue fever.

Key Findings

常见问题

Q. What are the optimized synthetic routes for 2-(chloromethyl)-3-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via conventional heating or microwave-assisted methods. Microwave irradiation significantly reduces reaction time (from hours to minutes) while improving yields (e.g., up to 85% vs. 65% for conventional methods). Solvent-free conditions with PEG-400 under mechanical grinding enhance efficiency for derivatization reactions (e.g., piperidinylmethylquinazolin-4(3H)-one synthesis, 89–92% yield) . Key parameters include temperature control (403–413 K), reagent ratios (e.g., 1:1.2 for chloral hydrate reactions), and catalyst selection (K₂CO₃ in DMF for cyclization) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond distances (e.g., N3 hybridization via planar quinazolinone ring analysis) and hydrogen-bonding networks (e.g., O–H···N and O–H···O interactions) .

- ¹H NMR/IR : Confirms functional groups (e.g., chloromethyl resonance at δ 4.2–4.5 ppm) and conjugation patterns .

- UV-Vis : Monitors π→π* transitions in the quinazolinone core .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer : IC₅₀ values ≤12 μM in A549 (lung cancer) and MCF-7 (breast cancer) cells via MTT assays .

- Antifungal : Derivatives like 3’-acetamido-6’-bromo-3-methyl-2,2’-bisquinazolin-4(3H)-one show 70.25% inhibition against Macrophomina sorgina at 25 µg/disc .

- Antioxidant : Substituted phenyl groups (e.g., 4-fluorophenyl) enhance radical scavenging (P<0.5 in DPPH assays) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting EGFR for anticancer applications?

Methodological Answer:

- Target Selection : Prioritize EGFR due to its role in quinazolinone-mediated cytotoxicity .

- Docking Workflow : Use AutoDock Vina to calculate binding energies (ΔG ≤ -9.2 kcal/mol for active derivatives vs. -8.5 kcal/mol for erlotinib). Analyze key interactions (e.g., H-bonding with Thr766, hydrophobic contacts with Leu694) .

- Validation : Compare docking scores with experimental IC₅₀ values to refine substituent effects (e.g., chloro vs. methoxy groups) .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Variability : A549 (lung) may show higher sensitivity than SW1116 (colon) due to differential EGFR expression .

- Mechanistic Studies : Use Western blotting to correlate cytotoxicity with EGFR phosphorylation inhibition.

- Data Normalization : Include cisplatin as a positive control (IC₅₀ = 12 μM in A549) to benchmark compound potency .

Q. What strategies improve regioselectivity in derivatization reactions at the chloromethyl group?

Methodological Answer:

- Nucleophilic Substitution : Use piperidine or azetidinone under reflux (180°C) to target the chloromethyl site .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while PEG-400 reduces side reactions .

- Protection-Deprotection : Temporarily block the quinazolinone carbonyl to direct reactivity to the chloromethyl group .

Q. How does stereochemistry influence bioactivity in enantiomeric derivatives?

Methodological Answer:

- Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Activity Comparison : Test isolated enantiomers (e.g., 2-[(S)-hydroxy(phenyl)methyl] vs. R-configuration) in bioassays. Enantioselectivity may arise from differential binding to chiral enzyme pockets .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。